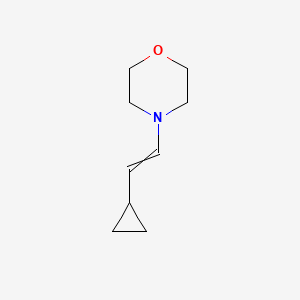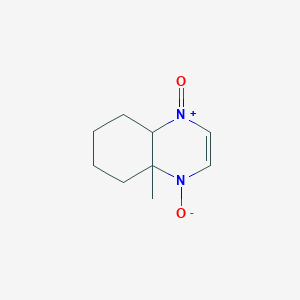
1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of carboxylic acid and disulfophenyl groups through various substitution and addition reactions. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including crystallization and chromatography, are used to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-5-carboxylic acid: A simpler pyrazole derivative with similar structural features.
5-Hydroxy-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with hydroxyl and carboxylic acid groups.
1H-Pyrazole-1-carboxamidine hydrochloride: A pyrazole derivative with a carboxamidine group.
Uniqueness
1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth is unique due to the presence of disulfophenyl groups, which impart distinct chemical properties and potential applications. Its complex structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
155600-38-7 |
|---|---|
Molecular Formula |
C27H18K4N4O18S4 |
Molecular Weight |
971.084 |
IUPAC Name |
tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C27H22N4O18S4.4K/c1-48-26(34)22-16(24(32)30(28-22)18-12-14(50(36,37)38)8-10-20(18)52(42,43)44)6-4-3-5-7-17-23(27(35)49-2)29-31(25(17)33)19-13-15(51(39,40)41)9-11-21(19)53(45,46)47;;;;/h3-13,28H,1-2H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;;/q;4*+1/p-4/b5-3+,6-4+,17-7-;;;; |
InChI Key |
HQOAPERYJJDNFI-KNIDXHGMSA-J |
SMILES |
COC(=O)C1=C(C(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC=CC=C3C(=NN(C3=O)C4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)OC.[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Methylpentanoyl)amino]butanoic acid](/img/structure/B588614.png)


![(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B588621.png)
![4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B588625.png)
![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbonitrile](/img/structure/B588628.png)
